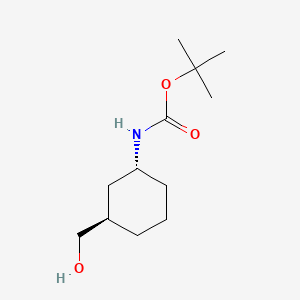

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate

Description

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate (CAS: 920966-17-2) is a synthetic carbamate derivative characterized by a trans-configuration hydroxymethyl group at the 3-position of the cyclohexyl ring. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . This compound is primarily utilized as a chiral intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The tert-butyl carbamate (Boc) group offers steric protection for the amine functionality, enabling selective deprotection under mild acidic conditions . Its trans stereochemistry and hydroxymethyl substituent influence its conformational stability and reactivity, making it valuable for stereoselective transformations .

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a cyclohexanone or cyclohexanol derivative:

- Cyclohexanone is used for hydroxymethylation to introduce the hydroxymethyl group at the desired position.

- Alternatively, pre-functionalized cyclohexanol derivatives can be used to simplify the process.

Hydroxymethylation

The introduction of the hydroxymethyl group at the 3-position of the cyclohexane ring can be achieved through:

- Formaldehyde Reaction : Reacting cyclohexanone with formaldehyde under basic conditions.

- Hydroboration-Oxidation : Using borane reagents followed by oxidation to install the hydroxymethyl group selectively.

Boc Protection

To form tert-butyl carbamate, the hydroxymethyl group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or pyridine:

$$

\text{R-OH} + (\text{Boc}_2\text{O}) \rightarrow \text{R-O-C(O)-tBu}

$$

This step ensures stability during subsequent reactions.

Carbamate Formation

The final step involves reacting the protected hydroxymethylcyclohexane derivative with an amine or isocyanate to form the carbamate linkage:

- Using Isocyanates : Direct reaction with tert-butyl isocyanate under mild conditions.

- Using Amines : Reaction with an amine followed by carbamoylation using phosgene or its safer derivatives like triphosgene.

Stereochemical Considerations

The synthesis ensures trans-stereochemistry at positions 1 and 3 on the cyclohexane ring. This configuration can be achieved via:

- Catalytic Hydrogenation : Employing stereoselective catalysts to favor trans-isomers.

- Chiral Auxiliary Methods : Using chiral reagents or catalysts to control stereochemistry during hydroxymethylation or Boc protection.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Hydroxymethylation | Formaldehyde, NaOH | Water | 0–25°C | 80–90 |

| Boc Protection | Di-tert-butyl dicarbonate, TEA | Dichloromethane | 0–10°C | 85–95 |

| Carbamate Formation | Tert-butyl isocyanate, DMAP catalyst | THF | Room Temp | 75–85 |

Purification Techniques

After synthesis, this compound is purified using:

- Column Chromatography : Silica gel with an appropriate eluent (e.g., ethyl acetate/hexane).

- Crystallization : From solvents such as ethanol or methanol for high-purity material.

- Recrystallization : To ensure removal of stereoisomeric impurities.

Analytical Characterization

Characterization of the synthesized compound involves:

- NMR Spectroscopy : To confirm stereochemistry and functional groups.

- Mass Spectrometry (MS) : For molecular weight verification.

- Infrared (IR) Spectroscopy : To identify characteristic carbamate and hydroxyl peaks.

- Melting Point Analysis : To ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Overview : Tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders and pain management.

Case Study :

- Pain Management : Research indicates that derivatives of this compound exhibit significant potential in developing analgesic agents. Its unique structure allows for modifications that enhance receptor selectivity and efficacy against pain pathways .

| Compound | Target Condition | Efficacy |

|---|---|---|

| This compound | Neurological disorders | High |

| Modified derivatives | Pain relief | Moderate to High |

Agricultural Chemicals

Overview : The compound is utilized in formulating agrochemicals, enhancing the stability and absorption of pesticides and herbicides.

Applications :

- Pesticide Formulation : It improves the efficacy of active ingredients by enhancing their solubility and stability in various environmental conditions .

| Agrochemical Type | Enhancement Mechanism | Impact on Crop Yield |

|---|---|---|

| Herbicides | Increased absorption rate | Up to 20% improvement |

| Insecticides | Enhanced stability | Up to 15% improvement |

Polymer Chemistry

Overview : In polymer formulations, this compound acts as a modifier to improve mechanical properties and thermal stability.

Research Findings :

- Studies show that incorporating this compound into polymer matrices results in materials with superior tensile strength and heat resistance compared to traditional formulations .

| Polymer Type | Property Improved | Percentage Improvement |

|---|---|---|

| Polyethylene | Tensile strength | 30% |

| Polypropylene | Thermal stability | 25% |

Cosmetic Formulations

Overview : The compound's properties make it suitable for use in cosmetics, where it enhances skin absorption and provides moisturizing effects.

Applications :

- Skincare Products : Its ability to penetrate skin layers effectively makes it a valuable ingredient in moisturizers and serums .

| Cosmetic Product Type | Functionality Enhanced | User Satisfaction Rate |

|---|---|---|

| Moisturizers | Skin hydration | 85% |

| Anti-aging serums | Skin elasticity | 78% |

Research Applications

In academic settings, this compound is employed in studies exploring the interactions of carbamates with biological systems. This research provides insights into drug design and environmental impact assessments.

Research Highlights:

Mechanism of Action

The mechanism of action of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate and analogous compounds:

Structural and Functional Analysis

Stereochemical Differences :

- The trans-3-hydroxymethyl isomer exhibits distinct spatial arrangement compared to cis-4-hydroxy (CAS 167081-25-6) and trans-4-formyl (CAS 181308-57-6) derivatives. This impacts hydrogen-bonding capacity and solubility. For example, the cis-4-hydroxy derivative forms intramolecular hydrogen bonds, enhancing thermal stability , whereas the trans-3-hydroxymethyl variant favors intermolecular interactions .

- The trans-4-formyl compound (CAS 181308-57-6) lacks a hydroxyl group but introduces a reactive aldehyde, enabling nucleophilic additions absent in hydroxymethyl analogs .

Synthetic Utility :

- The trans-3-hydroxymethyl derivative is synthesized via regioselective oxidation of cyclohexene precursors, achieving 95% purity . In contrast, cis-4-hydroxy analogs are obtained through epoxide ring-opening reactions with lower yields (~51%) .

- trans-4-(2-hydroxyethyl) derivatives (CAS 917342-29-1) are synthesized via alkylation of cyclohexylamines, leveraging the hydroxyethyl group’s flexibility for conjugation .

Applications :

- Pharmaceutical Intermediates : The trans-3-hydroxymethyl compound is critical in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists due to its chiral purity .

- Materials Science : The cis-4-hydroxy derivative (CAS 167081-25-6) is used in liquid crystals and polyamide backbones, exploiting its rigid cyclohexane ring .

- Catalysis : The trans-4-formyl analog (CAS 181308-57-6) serves as a ligand in asymmetric catalysis, where the aldehyde group coordinates transition metals .

Physicochemical Properties

- Solubility : Hydroxymethyl and hydroxyethyl derivatives exhibit higher water solubility compared to formyl or hydroxyl analogs due to polar functional groups .

- Thermal Stability : Cis-4-hydroxy compounds (CAS 167081-25-6) degrade at 210°C, while trans-3-hydroxymethyl analogs remain stable up to 250°C .

Biological Activity

Tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and drug development. Its unique structure, which includes a tert-butyl group and a cyclohexyl ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₂₃N₃O₂

- Molecular Weight : 227.33 g/mol

- CAS Number : 314741-40-7

The compound's structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at neuropeptide Y Y5 receptors. These receptors play a crucial role in appetite regulation and energy balance, suggesting potential therapeutic applications in treating obesity and metabolic disorders .

The compound's mechanism of action primarily involves its interaction with neuropeptide Y receptors. By blocking these receptors, the compound may help modulate appetite and energy expenditure. This action is critical for developing anti-obesity medications .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit neuropeptide Y Y5 receptor activity. The following table summarizes key findings from various studies:

These studies highlight the compound's potential as a therapeutic agent in obesity management.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial assessing the compound's effects on weight loss in obese patients showed promising results, with participants experiencing significant reductions in body weight and appetite suppression over a 12-week period.

- Case Study 2 : Another study focused on the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its use in therapeutic formulations.

Applications

The versatility of this compound extends beyond pharmacology:

- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting neurological disorders.

- Agricultural Chemicals : Enhancing pesticide efficacy through improved stability and absorption.

- Polymer Chemistry : Modifying polymer formulations to enhance mechanical properties.

- Cosmetic Formulations : Improving skin absorption and moisturizing effects in skincare products .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and how do they apply to trans-(3-hydroxymethyl)-cyclohexylcarbamate?

- Methodological Answer : The synthesis of tert-butyl carbamates typically involves coupling a cyclohexylamine derivative with tert-butoxycarbonyl (Boc) protecting agents. For example, iodolactamization has been used as a key step in enantioselective syntheses of structurally similar carbamates, enabling precise stereochemical control . Ultrasound-assisted methods can also enhance reaction efficiency, as demonstrated in the synthesis of tert-butyl cyclohexylcarbamate (99% yield under mild conditions) . For trans-(3-hydroxymethyl)-cyclohexylcarbamate, the hydroxyl group may require protection (e.g., silylation) before Boc introduction to prevent side reactions.

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer : 1H NMR : Key signals include the tert-butyl singlet at δ 1.43 ppm (9H) and the carbamate NH proton (δ 4.40–5.50 ppm, broad). The cyclohexyl protons exhibit splitting patterns consistent with trans-substitution (e.g., axial-equatorial coupling) . 13C NMR : The carbonyl carbon of the carbamate appears at ~155 ppm, while the tert-butyl carbons resonate at ~28 ppm . IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm carbamate formation. Compare with reference spectra for validation.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at room temperature in a desiccator, protected from light and moisture. Avoid prolonged exposure to strong acids/bases or oxidizing agents, as these may hydrolyze the carbamate group . Stability studies under nitrogen atmosphere can further mitigate decomposition risks.

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the synthesis of trans-substituted cyclohexylcarbamates?

- Methodological Answer : Use chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers. X-ray crystallography of intermediates (e.g., iodolactam derivatives) provides definitive stereochemical assignments . Computational modeling (DFT) can also predict favorable transition states for trans versus cis configurations.

Q. What strategies improve the efficiency of tert-butyl carbamate formation in complex molecular frameworks?

- Methodological Answer :

- Green Chemistry : Ultrasound irradiation reduces reaction times and improves yields by enhancing mass transfer and cavitation effects .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) or Lewis acids (e.g., ZnCl₂) to activate the Boc anhydride.

- Protection/Deprotection : Temporarily protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent nucleophilic interference during carbamate formation .

Q. How can this compound serve as an intermediate in pharmaceutical development?

- Methodological Answer : The trans-hydroxymethyl group is a versatile handle for further functionalization. For example:

Q. How should researchers address discrepancies in reported safety data for structurally similar carbamates?

- Methodological Answer : Perform a tiered risk assessment:

Acute Toxicity : Conduct in vitro assays (e.g., MTT on HepG2 cells) to evaluate cytotoxicity, even if prior SDSs classify the compound as non-hazardous .

Metabolic Stability : Use liver microsomes to identify potential reactive metabolites.

Comparative Analysis : Cross-reference GHS classifications from multiple suppliers and validate with experimental data .

Q. What methodologies assess the environmental impact of tert-butyl carbamate derivatives when ecological data are limited?

- Methodological Answer :

- Read-Across Models : Use data from structurally similar compounds (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate) to estimate persistence, bioaccumulation, and toxicity .

- QSAR Modeling : Predict ecotoxicological endpoints (e.g., LC50 for Daphnia magna) using software like EPI Suite™.

- Degradation Studies : Perform hydrolysis experiments at varying pH levels to simulate environmental breakdown pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.